Cas no 588-21-6 (2-(3-chloro-4-methylphenoxy)acetic acid)

2-(3-chloro-4-methylphenoxy)acetic acid 化学的及び物理的性質
名前と識別子
-
- Acetic acid, 2-(3-chloro-4-methylphenoxy)-
- (3-Chloro-4-methyl-phenoxy)-acetic acid
- 2-(3-Chloro-4-methylphenoxy)acetic acid
- CS-0346308
- STL198224
- F83732
- AKOS005063224
- CCG-253666
- 588-21-6
- (3-chloro-4-methylphenoxy)acetic acid
- (3-chloro-4-methylphenoxy)aceticacid
- EN300-1628169
- A1-07692
- SCHEMBL9912417
- 2-(3-chloro-4-methylphenoxy)acetic acid
-
- MDL: MFCD01312573
- インチ: 1S/C9H9ClO3/c1-6-2-3-7(4-8(6)10)13-5-9(11)12/h2-4H,5H2,1H3,(H,11,12)
- InChIKey: SJYYKYLTOMNRHA-UHFFFAOYSA-N
- ほほえんだ: C(O)(=O)COC1=CC=C(C)C(Cl)=C1
計算された属性
- せいみつぶんしりょう: 200.0240218g/mol
- どういたいしつりょう: 200.0240218g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 184
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.5Ų
- 疎水性パラメータ計算基準値(XlogP): 3.2
2-(3-chloro-4-methylphenoxy)acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1416978-250mg |
2-(3-Chloro-4-methylphenoxy)acetic acid |
588-21-6 | 97% | 250mg |
¥1442.00 | 2024-05-07 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1416978-5g |
2-(3-Chloro-4-methylphenoxy)acetic acid |
588-21-6 | 97% | 5g |
¥8652.00 | 2024-05-07 | |
AstaTech | F83732-0.25/G |
(3-CHLORO-4-METHYL-PHENOXY)-ACETIC ACID |
588-21-6 | 95% | 0.25g |
$238 | 2023-09-18 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01023756-1g |
(3-Chloro-4-methylphenoxy)acetic acid |
588-21-6 | 97% | 1g |
¥1848.0 | 2024-04-18 | |
AstaTech | F83732-5/G |
(3-CHLORO-4-METHYL-PHENOXY)-ACETIC ACID |
588-21-6 | 95% | 5g |
$1428 | 2023-09-18 | |
Enamine | EN300-1628169-5.0g |
2-(3-chloro-4-methylphenoxy)acetic acid |
588-21-6 | 5g |
$2443.0 | 2023-06-04 | ||
Enamine | EN300-1628169-500mg |
2-(3-chloro-4-methylphenoxy)acetic acid |
588-21-6 | 90.0% | 500mg |
$397.0 | 2023-09-22 | |
Enamine | EN300-1628169-250mg |
2-(3-chloro-4-methylphenoxy)acetic acid |
588-21-6 | 90.0% | 250mg |
$381.0 | 2023-09-22 | |
Enamine | EN300-1628169-100mg |
2-(3-chloro-4-methylphenoxy)acetic acid |
588-21-6 | 90.0% | 100mg |
$364.0 | 2023-09-22 | |
1PlusChem | 1P024VB7-250mg |
2-(3-Chloro-4-methylphenoxy)acetic acid |
588-21-6 | 97% | 250mg |
$321.00 | 2023-12-16 |
2-(3-chloro-4-methylphenoxy)acetic acid 関連文献
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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2. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Alberto Arce,Martyn J. Earle,Kenneth R. Seddon,Ana Soto Green Chem., 2008,10, 1294-1300
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
2-(3-chloro-4-methylphenoxy)acetic acidに関する追加情報
2-(3-Chloro-4-Methylphenoxy)Acetic Acid (CAS No. 588-21-6): A Comprehensive Overview
2-(3-Chloro-4-Methylphenoxy)Acetic Acid, commonly referred to by its CAS number 588-21-6, is a compound of significant interest in various scientific and industrial applications. This compound belongs to the class of phenoxyacetic acids, which are widely studied for their diverse chemical properties and potential uses. The structure of 2-(3-chloro-4-methylphenoxy)acetic acid consists of a phenoxy group attached to an acetic acid moiety, with specific substituents that influence its reactivity and functionality.
The synthesis of 588-21-6 involves a series of well-established organic reactions, including nucleophilic aromatic substitution and esterification processes. Recent advancements in synthetic methodologies have enabled the production of this compound with higher yields and improved purity, making it more accessible for research and commercial purposes. The compound's structure, characterized by the presence of a chlorine atom at the 3-position and a methyl group at the 4-position of the phenyl ring, imparts unique electronic properties that are crucial for its applications.
One of the most notable applications of 2-(3-chloro-4-methylphenoxy)acetic acid is in the field of agricultural chemistry, where it serves as an intermediate in the synthesis of herbicides. Its ability to inhibit specific enzymatic pathways in plants makes it a valuable component in crop protection products. Recent studies have explored its role in enhancing crop resilience against environmental stressors, such as drought and salinity, further expanding its utility in sustainable agriculture.
In addition to its agricultural applications, 588-21-6 has garnered attention in the pharmaceutical industry due to its potential as a precursor for bioactive compounds. Researchers have investigated its ability to modulate cellular signaling pathways, particularly those involved in inflammation and oxidative stress. These findings suggest promising avenues for its use in developing novel therapeutic agents targeting chronic diseases such as cardiovascular disorders and neurodegenerative conditions.
The environmental impact of 2-(3-chloro-4-methylphenoxy)acetic acid has also been a focal point of recent studies. Assessments of its biodegradation kinetics and toxicity profiles have provided critical insights into its safe handling and disposal. Efforts are underway to develop eco-friendly synthesis routes and application methods that minimize ecological risks while maximizing benefits.
From a structural perspective, the compound's phenoxy group plays a pivotal role in determining its reactivity. The presence of electron-withdrawing groups, such as chlorine, enhances the electrophilic nature of the aromatic ring, facilitating various substitution reactions. This property is exploited in numerous chemical transformations, including those involving nucleophiles like hydroxide ions or amino groups.
Recent advancements in computational chemistry have enabled detailed modeling of 588-21-6's molecular interactions. These studies have provided deeper insights into its binding affinities with biological targets, paving the way for rational drug design strategies. Additionally, spectroscopic techniques such as NMR and IR have been employed to confirm the compound's structural integrity and purity, ensuring reliability in experimental outcomes.
In summary, 2-(3-Chloro-4-Methylphenoxy)Acetic Acid (CAS No. 588-21-6) is a multifaceted compound with applications spanning agriculture, pharmaceuticals, and environmental science. Its unique chemical structure and versatile reactivity make it an invaluable tool for researchers and industry professionals alike. As ongoing research continues to uncover new dimensions of its utility, this compound is poised to play an increasingly significant role in advancing scientific innovation.
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